molecular formula C17H16N2O3S B2768964 Ethyl 2-(3-cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-1(2h)-pyridinyl)acetate CAS No. 478042-84-1

Ethyl 2-(3-cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-1(2h)-pyridinyl)acetate

Cat. No.: B2768964
CAS No.: 478042-84-1
M. Wt: 328.39
InChI Key: GYIHEQMZGFTYRU-UHFFFAOYSA-N
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Description

Ethyl 2-(3-cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-1(2H)-pyridinyl)acetate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a cyano group, a methylsulfanyl group, and an ethyl ester group

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body, influencing their function and leading to various physiological effects .

Mode of Action

It is known that cyanoacetamide derivatives, which this compound is a part of, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Biochemical Pathways

The compound likely affects several biochemical pathways due to its potential to form various heterocyclic compounds. These compounds can interact with different enzymes and receptors, influencing their function and altering the biochemical pathways they are involved in .

Pharmacokinetics

The presence of functional groups such as cyano and methylsulfanyl could potentially influence its pharmacokinetic properties, including its absorption and distribution within the body, its metabolism, and its excretion .

Result of Action

Similar compounds have been shown to induce apoptosis in certain cancer cell lines

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s ability to interact with its targets or affect its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-1(2H)-pyridinyl)acetate typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where ethyl cyanoacetate is reacted with substituted aryl or heteryl amines under specific conditions . The reaction is often carried out in the presence of a base, such as sodium ethoxide, in an ethanolic solution . The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, solvent-free methods, such as fusion of aromatic amines with ethyl cyanoacetate at elevated temperatures, have been reported to be effective for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-1(2H)-pyridinyl)acetate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

Ethyl 2-(3-cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-1(2H)-pyridinyl)acetate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions of pyridine derivatives with biological targets, providing insights into their potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(3-cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-1(2H)-pyridinyl)acetate: shares similarities with other pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar pyridine derivatives.

Properties

IUPAC Name

ethyl 2-(3-cyano-4-methylsulfanyl-2-oxo-6-phenylpyridin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-3-22-16(20)11-19-14(12-7-5-4-6-8-12)9-15(23-2)13(10-18)17(19)21/h4-9H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIHEQMZGFTYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC(=C(C1=O)C#N)SC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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